molecular formula C9H9FN2 B13213524 4-(1-Amino-2-fluoroethyl)benzonitrile

4-(1-Amino-2-fluoroethyl)benzonitrile

Cat. No.: B13213524
M. Wt: 164.18 g/mol
InChI Key: JNAFVZMXBWYJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2-fluoroethyl)benzonitrile is a chemical compound with the molecular formula C9H9FN2 It is characterized by the presence of an amino group, a fluoroethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as cuprous chloride or cuprous bromide, to enhance the nucleophilic ability of ammonia and increase the reaction speed .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-fluoroethyl)benzonitrile is unique due to the presence of both an amino group and a fluoroethyl group, which confer distinct chemical and biological properties. The fluoroethyl group enhances its lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)benzonitrile

InChI

InChI=1S/C9H9FN2/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9H,5,12H2

InChI Key

JNAFVZMXBWYJBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CF)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.